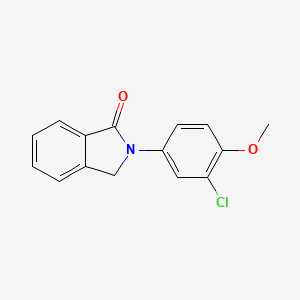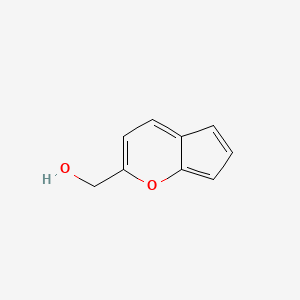![molecular formula C8H11NO3 B1171060 (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one CAS No. 183386-20-1](/img/structure/B1171060.png)
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one is a complex organic compound characterized by its unique furo[3,4-d][1,2]oxazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[3,4-d][1,2]oxazole derivatives: Compounds with similar ring structures but different substituents.
Isopropyl-substituted heterocycles: Molecules with isopropyl groups attached to different heterocyclic cores.
Uniqueness
(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
183386-20-1 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
0 |
Synonyme |
Furo[3,4-d]isoxazol-4(3aH)-one, 6,6a-dihydro-3-(1-methylethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





